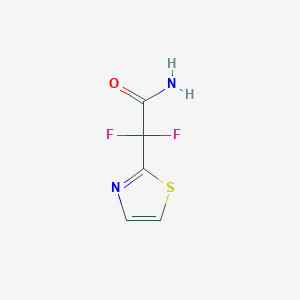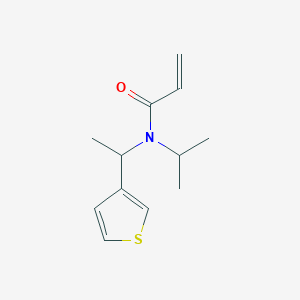
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CFMTI and has shown promising results in studies related to cancer, inflammation, and pain relief.
Mecanismo De Acción
The mechanism of action of CFMTI is not fully understood. However, studies have shown that CFMTI can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. CFMTI has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
CFMTI has been shown to have minimal toxicity and side effects in animal studies. However, more research is needed to understand the long-term effects of CFMTI on human health. CFMTI has been shown to have a high affinity for certain receptors in the body, which can lead to its potent effects on cancer cells and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMTI has several advantages for lab experiments. It is highly pure and has shown excellent results in various scientific research applications. However, the synthesis process is complex and requires expertise in organic chemistry. The high cost of CFMTI may also limit its use in certain labs.
Direcciones Futuras
There are several future directions for CFMTI research. One potential direction is to study the long-term effects of CFMTI on human health. Another direction is to explore the potential applications of CFMTI in other fields, such as neurodegenerative diseases and infectious diseases. Further research is also needed to understand the mechanism of action of CFMTI and its potential interactions with other drugs.
In conclusion, CFMTI is a chemical compound that has shown promising results in scientific research applications. Its potential applications in cancer research, inflammation, and pain relief make it a promising candidate for future drug development. Further research is needed to fully understand the mechanism of action of CFMTI and its potential applications in other fields of science.
Métodos De Síntesis
CFMTI is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. However, the resulting compound is highly pure and has shown excellent results in scientific research applications.
Aplicaciones Científicas De Investigación
CFMTI has been extensively studied for its potential applications in various fields of science. One of the most promising applications of CFMTI is in cancer research. Studies have shown that CFMTI has potent anti-cancer properties and can inhibit the growth of cancer cells. CFMTI has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for pain relief medication.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-21-7-6-19(10-12-5-8-22-11-12)16(20)9-13-14(17)3-2-4-15(13)18/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBKBSXYOIEEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)

![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)



![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)
![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)